1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

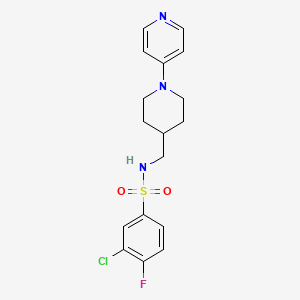

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol, commonly known as TFP, is a highly fluorinated organic compound. It is a colorless liquid with a molecular weight of 208.1017 g/mol . TFP is a versatile compound with a range of applications in the pharmaceutical, chemical, and materials industries.

Molecular Structure Analysis

The molecular formula of this compound is C6H6F6O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

This compound has a boiling point of 100 °C . It has a specific gravity of 1.38 at 20 °C . The refractive index of this compound is 1.33 .科学的研究の応用

Synthesis and Chemical Properties

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is involved in various synthetic processes. For instance, it is used in the preparation of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which have applications as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010). Additionally, it has been used to create highly stereocontrolled 1,1,1-trifluoro-2,3-epoxypropane, illustrating its role in producing chemically significant compounds (Shimizu et al., 1996).

Photochemical and Electrochemical Applications

This compound is significant in photochemical studies, like the investigation of the chlorination of 1,1,1-trifluoro-2-methylbutane, which helps understand the reactivity influenced by trifluoromethyl groups (Atto & Tedder, 1982). It also plays a role in the synthesis of perfluorochemicals, particularly in electrochemical fluorination processes (Ono et al., 1985).

Medical Imaging

A derivative of this compound, (2R*, 3S*)-1-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentane, has been developed for medical imaging, particularly for identifying estrogen receptor-positive breast tumors (Landvatter et al., 1983).

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of various alcohols. For example, it has been used in the synthesis of enantiomerically pure trifluorolactic acid through ruthenium-catalyzed hydrogenation (Kuroki et al., 2000).

Safety and Hazards

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is a flammable liquid and vapor . It is recommended to keep the container tightly closed and to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If it comes in contact with skin or hair, take off immediately all contaminated clothing and rinse skin with water .

特性

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYCAKHZCJYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)

![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)

![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)